N-(4-bromophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide
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Overview
Description
N-(4-bromophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with acetic anhydride to form N-(4-bromophenyl)acetamide.
Introduction of the Cyano Group: The intermediate is then reacted with cyanogen bromide to introduce the cyano group, forming N-(4-bromophenyl)-2-cyanoacetamide.
Coupling with Methoxyphenyl Derivative: The final step involves coupling the cyanoacetamide with 3-methoxy-4-(propan-2-yloxy)benzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and bromophenyl groups are key functional groups that can participate in binding interactions with molecular targets.
Comparison with Similar Compounds
- N-(4-bromophenyl)-3-methoxybenzamide
- N-(4-bromophenyl)-2-cyanoacetamide
- N-(4-bromophenyl)-3-(propan-2-yloxy)benzamide
Uniqueness: N-(4-bromophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide is unique due to the presence of both cyano and methoxy groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications in various fields.
Properties
IUPAC Name |
(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-13(2)26-18-9-4-14(11-19(18)25-3)10-15(12-22)20(24)23-17-7-5-16(21)6-8-17/h4-11,13H,1-3H3,(H,23,24)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJWFGTGMNEEE-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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